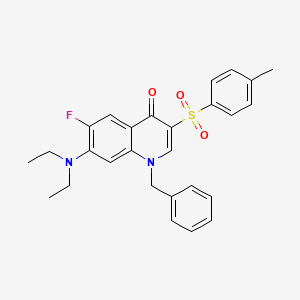

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate, also known as MTCB, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTCB belongs to the class of carbamate derivatives and has a molecular weight of 424.48 g/mol.

Scientific Research Applications

Supramolecular Liquid Crystals

Research has explored the effect of lateral substitution on the stability of supramolecular liquid crystal phases induced by intermolecular hydrogen bonding between non-mesomorphic compounds. Investigations focused on laterally methyl-substituted 1:1 associates between pyridine-based derivatives and benzoic acids, revealing how different substituents affect the mesophase behavior. This study contributes to understanding the design principles for creating tailored supramolecular materials with specific liquid crystalline properties (Naoum, Fahmi, & Almllal, 2010).

Photophysical Properties

Another avenue of research has focused on the synthesis and examination of photophysical properties of S, N, and Se-modified methyl salicylate derivatives, including a compound structurally related to Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate. These studies aim to understand the impact of different substituents on the absorption and emission spectra, facilitating the development of novel materials with desirable optical characteristics (Yoon et al., 2019).

Heterocyclic Synthesis

The compound has been a cornerstone in the synthesis of various heterocyclic structures, demonstrating its versatility in organic synthesis. Through reactions with nitrogen nucleophiles, researchers have successfully synthesized a range of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives, showcasing the compound's utility in developing novel heterocyclic compounds with potential applications in pharmaceuticals and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).

Electrochromic Properties

Investigations into the electrochromic properties of copolymers containing carbazole and thiophene derivatives highlight the potential of using such compounds in the development of advanced electrochromic devices. These studies are pivotal in advancing the field of smart windows and low-energy display technologies, where materials capable of reversible color changes under electrical stimulation are crucial (Aydın & Kaya, 2013).

Antimicrobial Activity

Furthermore, research has been conducted on novel pyridyl benzoate derivatives, including antimicrobial evaluations. Such studies are essential for the discovery of new antimicrobial agents that could lead to effective treatments for various bacterial infections, demonstrating the broader implications of this compound in healthcare and medicine (Eldeab, 2019).

Mechanism of Action

Target of Action

Methyl 4-(((2-(thiophen-3-yl)pyridin-4-yl)methyl)carbamoyl)benzoate is a complex organic compound that may interact with various biological targets. Thiophene-based analogs, which this compound is a part of, have been studied extensively and are known to exhibit a variety of biological effects . They are often used by medicinal chemists to develop advanced compounds with diverse biological activities .

Mode of Action

Thiophene-based analogs are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The compound’s interaction with its targets could involve binding to specific receptors or enzymes, altering their function, and leading to downstream effects .

Biochemical Pathways

Thiophene-based analogs are known to influence a variety of biochemical pathways, depending on their specific targets . These could include pathways related to cell signaling, metabolism, or gene expression .

Pharmacokinetics

These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target sites in the body .

Result of Action

Based on the known effects of thiophene-based analogs, it could potentially influence a variety of cellular processes, leading to changes in cell function or behavior .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or compounds, and physical factors such as temperature .

properties

IUPAC Name |

methyl 4-[(2-thiophen-3-ylpyridin-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-24-19(23)15-4-2-14(3-5-15)18(22)21-11-13-6-8-20-17(10-13)16-7-9-25-12-16/h2-10,12H,11H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDKTDZFWKTKAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2924102.png)

![1H,3H,4H-[1,4]oxazino[4,3-a]indole-1,3-dione](/img/structure/B2924107.png)

![2-(benzyloxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2924109.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2924118.png)

![(Z)-methyl 2-(2-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2924123.png)